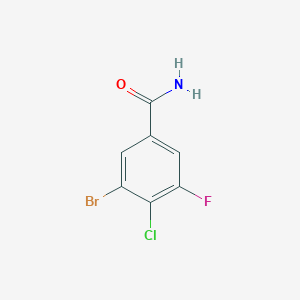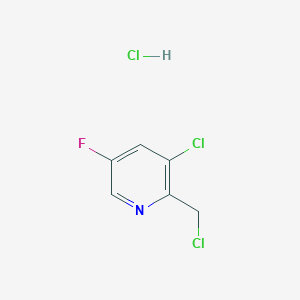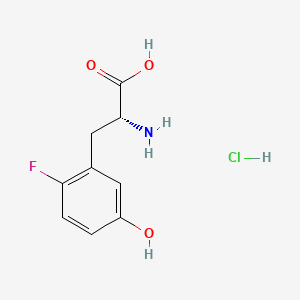
(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a hydroxyl group on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Amination Reaction: Starting from the corresponding phenylpropanoic acid, the amino group can be introduced through reductive amination using ammonia or an amine source under reducing conditions.
Fluorination Reaction:
Hydroxylation Reaction: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group or the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, tin chloride, and iron powder are commonly used.
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and ketones.
Reduction: Amino derivatives and alcohols.
Substitution: Various fluorinated and non-fluorinated derivatives.
科学的研究の応用
The compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid: Similar structure but without the hydrochloride salt.
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid: Similar structure with a different position of the hydroxyl group.
2-Amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid: Similar structure with a different position of the hydroxyl group.
Uniqueness: (R)-2-Amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H11ClFNO3 |
|---|---|
分子量 |
235.64 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14;/h1-3,8,12H,4,11H2,(H,13,14);1H/t8-;/m1./s1 |
InChIキー |
XADWJJYZLYZVNL-DDWIOCJRSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)C[C@H](C(=O)O)N)F.Cl |
正規SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


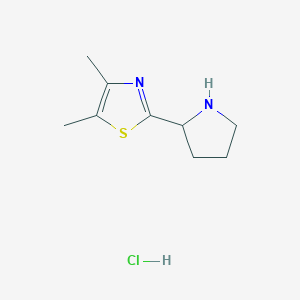
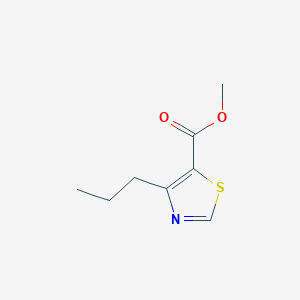
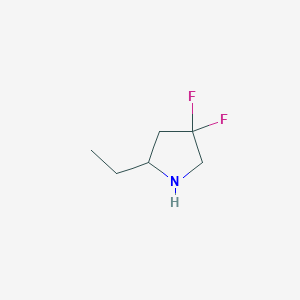
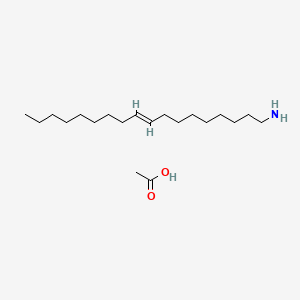
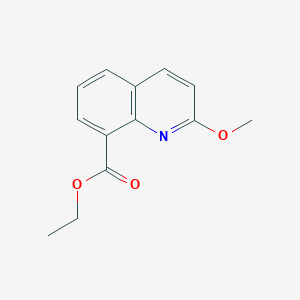
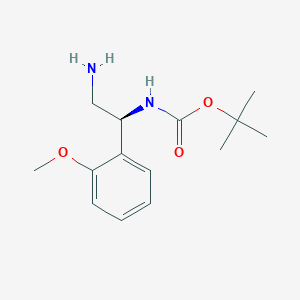
![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
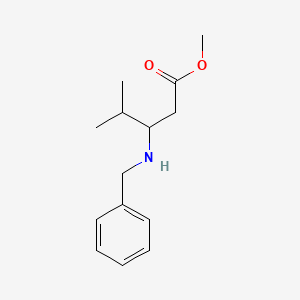
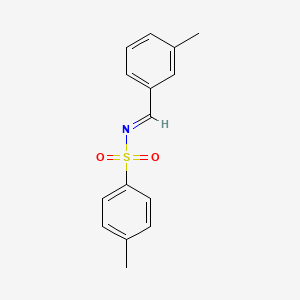
![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)

![N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide](/img/structure/B15329815.png)
